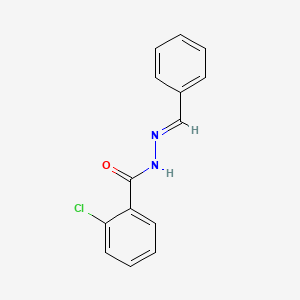

(E)-N'-benzylidene-2-chlorobenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEWRITYFYVJPO-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E N Benzylidene 2 Chlorobenzohydrazide and Analogues

Established Synthetic Pathways

The formation of the characteristic hydrazone linkage (-C=N-NH-C=O) in these compounds is typically achieved through the reaction of a hydrazide with an aldehyde or ketone.

Condensation Reactions of Carboxylic Acid Hydrazides with Aromatic Aldehydes

A general and widely used method for synthesizing benzylidene hydrazides is the condensation reaction between a carboxylic acid hydrazide and an aromatic aldehyde. nih.govbiointerfaceresearch.com This reaction is a cornerstone in the synthesis of this class of compounds due to its reliability and the commercial availability of a diverse array of starting materials.

The specific synthesis of (E)-N'-benzylidene-2-chlorobenzohydrazide involves the direct reaction of 2-chlorobenzohydrazide with benzaldehyde (B42025). This reaction can be extended to produce a variety of analogues by employing substituted benzaldehyde derivatives. The presence of different substituents on the benzaldehyde ring allows for the systematic modification of the electronic and steric properties of the final compound.

For instance, the reaction of 2-chlorobenzohydrazide with o-chlorobenzaldehyde yields the corresponding 2-chlorobenzylidene hydrazide. nih.gov Similarly, other substituted benzaldehydes can be used to introduce a range of functional groups to the benzylidene moiety.

Table 1: Examples of this compound Analogues Synthesized from 2-Chlorobenzohydrazide and Substituted Benzaldehydes

| 2-Chlorobenzohydrazide | Benzaldehyde Derivative | Resulting Compound |

| 2-Chlorobenzohydrazide | Benzaldehyde | This compound |

| 2-Chlorobenzohydrazide | o-Chlorobenzaldehyde | (E)-N'-(2-chlorobenzylidene)-2-chlorobenzohydrazide |

| 2-Chlorobenzohydrazide | 3-(Benzyloxy)benzaldehyde | N'-(3-(benzyloxy)benzylidene)-2-chlorobenzohydrazide sigmaaldrich.com |

This table is generated based on the principles of the described reaction and available information.

A common multi-step approach to obtaining the necessary carboxylic acid hydrazide precursor, such as 2-chlorobenzohydrazide, starts from the corresponding carboxylic acid. nih.govsemanticscholar.org This process typically involves two key steps:

Esterification: The carboxylic acid (e.g., 2-chlorobenzoic acid) is first converted to its ethyl ester. This is often achieved by refluxing the acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. nih.gov

Hydrazinolysis: The resulting ethyl ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent like ethanol, to form the desired carboxylic acid hydrazide. nih.govsemanticscholar.org

This two-step sequence provides a reliable route to a wide variety of carboxylic acid hydrazides, which can then be used in the final condensation step with aromatic aldehydes.

Role of Catalysts and Reaction Conditions (e.g., Acid Catalysis, Solvent Systems)

The efficiency and rate of the condensation reaction to form benzylidene hydrazides can be significantly influenced by the choice of catalyst and reaction conditions.

Acid Catalysis: The reaction is often catalyzed by the addition of a small amount of acid. Inorganic acids like hydrochloric acid and sulfuric acid have been shown to be effective. Organic acids such as acetic acid can also be employed. nih.gov The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide.

Solvent Systems: The choice of solvent is crucial for the reaction's success. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction upon refluxing. nih.govsemanticscholar.org Other solvents like methanol (B129727) and even water have also been utilized. In some cases, the reaction can be carried out under solvent-free conditions or using microwave irradiation, which can lead to shorter reaction times and improved yields. fip.org

The reaction completion is often monitored by thin-layer chromatography (TLC). nih.gov The final product is typically isolated by filtration after precipitation, which can sometimes be induced by pouring the reaction mixture into cold water, and then purified by recrystallization from a suitable solvent like ethanol. nih.gov

Derivatization Strategies and Structural Modifications

A key advantage of the synthetic methodologies for this compound is the ease with which its structure can be modified to create a diverse library of analogues.

Introduction of Substituents at Phenyl and Benzylidene Moieties

Structural diversity is primarily achieved by introducing various substituents onto the phenyl ring originating from the benzohydrazide (B10538) and the benzylidene ring from the aromatic aldehyde. nih.gov This allows for a systematic investigation of structure-activity relationships.

By starting with different substituted benzoic acids, a range of substituted benzohydrazides can be prepared. These can then be reacted with a panel of substituted benzaldehydes to generate a large number of derivatives. For example, compounds with chloro and nitro substituents have been synthesized and studied. nih.govscienceopen.com The flexibility of this approach allows for the fine-tuning of the molecule's properties for various applications.

Synthesis of Related Hydrazone and Schiff Base Derivatives

The general and widely adopted method for synthesizing benzylidene hydrazides, including this compound, is the acid-catalyzed condensation of a hydrazide with an aldehyde. nih.gov In a typical procedure, 2-chlorobenzohydrazide is reacted with benzaldehyde in an alcoholic solvent, such as ethanol. The reaction mixture is heated under reflux for several hours. nih.gov The presence of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction.

The fundamental reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. This straightforward approach allows for the synthesis of a wide array of hydrazone and Schiff base derivatives by varying the substituted hydrazides and aldehydes. nih.gov For instance, various substituted benzaldehydes can be used to introduce different functional groups onto the benzylidene moiety, leading to a library of related compounds.

Alternative methods, such as microwave-assisted synthesis, have also been employed for the preparation of related hydrazide derivatives. fip.orgfip.org This approach can offer advantages in terms of reduced reaction times and potentially higher yields, aligning with the principles of green chemistry by minimizing energy consumption and the use of hazardous solvents. fip.orgfip.org

The synthesis of various hydrazone derivatives can be achieved through the reaction of a hydrazide with different aldehydes and ketones. A general synthetic scheme is presented below:

Table 1: Examples of Synthesized Hydrazone and Schiff Base Derivatives

| Starting Hydrazide | Starting Aldehyde/Ketone | Resulting Compound Type | Reference |

| 2-Chlorobenzohydrazide | Benzaldehyde | Benzylidene Hydrazide | nih.gov |

| Isoniazid | 2-Aminobenzaldehyde | Aminobenzylidene Hydrazide | |

| 2-Hydroxybenzohydrazide | Benzaldehyde | Benzylidene-2-hydroxybenzohydrazide | fip.orgfip.org |

| Hydrazine Hydrate | 2-Chloroquinoline-3-carbaldehyde | Hydrazine Derivative | nih.gov |

Isolation and Purification Techniques

The isolation and purification of the synthesized this compound and its analogues are crucial steps to obtain a product of high purity, which is essential for its subsequent characterization and evaluation.

Upon completion of the reaction, the initial isolation of the crude product is often achieved through precipitation. As the reaction mixture cools, the solubility of the hydrazone product typically decreases, leading to its precipitation out of the solution. In some cases, the product may precipitate directly from the reaction mixture upon cooling to room temperature or by placing it in a refrigerator. The solid product is then collected by standard filtration techniques, such as vacuum filtration. The collected solid is usually washed with a small amount of cold solvent, often the same solvent used for the reaction (e.g., cold ethanol), to remove any soluble impurities. nih.gov

Recrystallization is the most common and effective method for the purification of crude benzylidene hydrazides. nih.gov Ethanol is a frequently used solvent for this purpose. nih.gov The process involves dissolving the crude solid in a minimum amount of hot ethanol to form a saturated solution. As the solution slowly cools, the solubility of the hydrazone decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. nih.gov

While ethanol is a common choice, other organic solvents or solvent mixtures may also be employed for recrystallization, depending on the solubility characteristics of the specific hydrazone derivative. Dimethyl sulfoxide (DMSO) is another solvent that can be used, particularly for compounds that are not readily soluble in alcohols. The choice of solvent is critical and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the boiling point of the solvent.

Table 2: Solvents for Recrystallization of Hydrazone Derivatives

| Compound Type | Recrystallization Solvent | Reference |

| Benzylidene Hydrazides | Ethanol | nih.gov |

| 2-Aminobenzylidene Hydrazides | Absolute Ethanol | |

| 2-Hydroxybenzohydrazide Derivatives | Absolute Ethanol | fip.org |

| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine | Ethanol | nih.gov |

Thin Layer Chromatography (TLC) is an indispensable analytical technique used to monitor the progress of the synthesis of this compound. nih.gov Small aliquots of the reaction mixture are periodically spotted onto a TLC plate, which is typically coated with silica gel. nih.gov The plate is then developed in a suitable solvent system (eluent).

By comparing the spots of the reaction mixture with those of the starting materials (2-chlorobenzohydrazide and benzaldehyde), the consumption of reactants and the formation of the product can be visualized. The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. nih.gov The purity of the synthesized compound can also be preliminarily assessed by TLC; a single spot suggests a relatively pure compound. nih.gov The spots on the TLC plate are typically visualized under UV light or by using an iodine chamber.

Structural Characterization and Elucidation

Spectroscopic Techniques in Structural Analysis

Spectroscopic analysis is fundamental to the confirmation of the molecular structure of newly synthesized compounds. For (E)-N'-benzylidene-2-chlorobenzohydrazide, techniques such as FTIR and NMR are indispensable for verifying its identity and understanding its electronic and atomic arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The spectrum of a hydrazone is characterized by several key absorption bands. For the general class of benzylidene hydrazides, the presence of a C=O functional group is typically marked by a stretching band appearing around 1700 cm⁻¹. Additionally, a stretching band around 3200 cm⁻¹ is indicative of the N-H linkage of the amide bond within the hydrazone structure.

In hydrazone compounds, the specific vibrational frequencies provide a fingerprint of the molecular structure. The key functional groups in this compound and their expected vibrational bands are the carbonyl group (C=O), the imine or azomethine group (C=N), and the amine group (N-H).

Studies of closely related hydrazone compounds provide insight into the expected spectral features. For instance, in a series of hydrazone derivatives, the C=O and C=N stretching bands were observed at approximately 1622 cm⁻¹ and 1597 cm⁻¹, respectively. kau.edu.sa The N-H stretching vibration for these compounds was recorded at 3173 cm⁻¹. kau.edu.sa For aroylhydrazones derived from 2-chlorobenzaldehyde (B119727), the N-H stretching vibrations are typically observed in the range of 3165–3190 cm⁻¹. These values are consistent with the expected electronic environment of the this compound structure.

Table 1: Characteristic FTIR Vibrational Bands for Related Hydrazone Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3165 - 3200 |

| C=O (Amide I) | Stretching | ~1700 |

Note: The data in this table is representative of the general class of benzylidene hydrazides and may vary slightly for the specific title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the N-H proton, the azomethine proton (N=CH), and the aromatic protons on the two phenyl rings. The chemical shift of the N-H proton is particularly characteristic and often appears as a singlet in the downfield region of the spectrum, typically between δ 8.10 and 10.47 ppm for benzylidene hydrazides. The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0–8.0 ppm.

Table 2: Representative ¹H NMR Data for an Analogous Hydrazone Compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.10 - 10.47 | Singlet |

| N=CH | ~8.0 | Singlet |

Note: The data is based on the general characteristics of benzylidene hydrazides. The precise chemical shifts and coupling constants for the title compound would require experimental measurement.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals for this compound would include the carbonyl carbon (C=O), the azomethine carbon (C=N), and the various aromatic carbons. The amide carbonyl carbon is typically observed in the range of δ 160-170 ppm. The imine carbon signal is also characteristic, appearing in a similar downfield region. The aromatic carbons will produce a cluster of signals between δ 120 and 150 ppm.

Table 3: Representative ¹³C NMR Data for an Analogous Hydrazone Compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| C=N (Imine) | 140 - 150 |

Note: This data is illustrative and based on the analysis of similar hydrazone structures. Experimental determination is necessary for precise values for the title compound.

In modern structural elucidation, computational chemistry plays a vital role. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can be particularly useful for complex molecules or for distinguishing between possible isomers. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived.

This method calculates the magnetic shielding of each nucleus in the molecule, taking into account the effects of electron density and molecular geometry. By comparing the calculated shifts for a proposed structure with the experimental data, the structural assignment can be confidently confirmed. While specific GIAO calculations for this compound are not detailed in the available literature, this approach is widely and successfully applied to a vast range of organic molecules for structural verification. The accuracy of the GIAO-DFT method has been shown to be high, with predicted ¹⁵N chemical shifts, for example, falling within a ±9.56 ppm range of experimental values for a diverse set of molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule based on the mass-to-charge ratio (m/z) of its fragments.

For this compound, the fragmentation pattern can be predicted by considering its constituent parts. The mass spectrum of a key precursor, 2-chlorobenzoic acid hydrazide (C7H7ClN2O), shows a molecular weight of approximately 170.6 g/mol . nist.gov The fragmentation of this precursor is informative for identifying related fragments in the final compound's spectrum. nist.gov In the full molecule, common fragmentation pathways for hydrazones include cleavage of the N-N bond and the N-C bonds, leading to characteristic fragment ions. researchgate.netresearchgate.net Key fragments would likely include the 2-chlorobenzoyl cation and the benzylidene imine cation.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass. For newly synthesized derivatives like N'-benzylidene-4-tert-butylbenzohydrazides, HREI-MS is a standard characterization method to confirm the molecular formula. nih.gov This level of precision is essential for unequivocally verifying the identity of the target compound.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Hydrazone derivatives typically exhibit distinct absorption bands corresponding to π → π* and n → π* transitions within their conjugated systems. researchgate.net The conjugated system in this compound, which includes the two aromatic rings and the C=N-N=C core, is expected to result in significant UV-Vis absorption. The specific wavelengths (λmax) of these absorptions are influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Crystal System and Space Group

The first step in SC-XRD analysis is to determine the crystal system and space group, which describe the symmetry of the crystal lattice. For example, the related compound (E)-N′-(2-chloro-6-hydroxybenzylidene)-4-hydroxybenzohydrazide crystallizes in a specific system that dictates the arrangement of molecules in the solid state. researchgate.net The crystal system and space group are fundamental parameters derived from the diffraction pattern.

Unit Cell Dimensions and Crystallographic Parameters

Once the crystal system is identified, the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ) are precisely determined. These parameters define the size and shape of the repeating unit of the crystal lattice. The table below presents an example of such data for a structurally similar compound, illustrating the type of information obtained from an SC-XRD experiment.

Table 1. Example Crystallographic Data for a Related Hydrazone Compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Molecular Conformation and Geometry in the Solid State

The molecule consistently adopts an E configuration with respect to the C=N imine double bond. nih.govnih.gov This geometric isomerism is a common and stable feature in this class of compounds. The planarity of the hydrazone bridge is confirmed by torsion angles, such as the N—N=C—C torsion angle of 179.38 (14)° observed in a related derivative, which is indicative of the E conformation. nih.gov The C=N double bond character is confirmed by bond lengths, which are typically around 1.271 Å. nih.gov

The two aromatic rings of the molecule, the 2-chlorophenyl group from the benzohydrazide (B10538) moiety and the benzylidene phenyl ring, are not coplanar. The dihedral angle between these rings varies depending on the specific crystalline environment and the presence of other substituents, indicating considerable conformational flexibility. In the closely related 2-chloro-N′-(2-chlorobenzylidene)benzohydrazide, the dihedral angle between the two benzene (B151609) rings is 79.7 (2)°. nih.gov Similarly, in (E)-N′-(2-Chlorobenzylidene)-2-methoxybenzohydrazide, this angle is 77.1 (2)°. nih.govresearchgate.net Other analogs show a wider range of angles; for instance, N′-(2-Chlorobenzylidene)benzohydrazide crystallizes with two independent molecules in the asymmetric unit, exhibiting different dihedral angles of 45.94 (16)° and 58.48 (16)°. nih.gov This highlights how crystal packing forces can influence the molecular conformation.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly and crystal packing of this compound derivatives are governed by a combination of intermolecular forces, including various types of hydrogen bonds and π–π stacking interactions.

Hydrogen bonds are the primary interactions directing the crystal packing. The most prominent of these is the intermolecular N—H···O hydrogen bond, which links adjacent molecules. nih.govnih.govnih.gov This interaction typically involves the amide N—H group as the donor and the carbonyl oxygen atom as the acceptor, often forming chains or inversion dimers. nih.govnih.govnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the surface, key interaction points, such as hydrogen bonds, appear as distinct red spots. nih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the total surface area. nih.govresearchgate.net

For structurally related compounds, the analysis reveals a consistent pattern of interactions. nih.govresearchgate.net

H···H contacts are the most abundant, typically accounting for the largest percentage of the Hirshfeld surface (around 30–38%). nih.govresearchgate.net

C···H/H···C contacts make the second-largest contribution (around 18-23%), representing van der Waals interactions. nih.govresearchgate.net

O···H/H···O contacts , which correspond to N—H···O and C—H···O hydrogen bonds, are significant contributors (around 16%). nih.govresearchgate.net

Cl···H/H···Cl contacts also make a notable contribution to the crystal packing, comprising approximately 9–12% of the surface area. nih.govresearchgate.net

C···C contacts , indicative of π–π stacking interactions, represent a smaller but important percentage of the total contacts (around 2–5%). nih.gov

These fingerprint plots provide a detailed, quantitative picture of the molecular environment in the crystal, confirming the importance of a range of interactions from strong hydrogen bonds to weaker van der Waals forces in defining the solid-state architecture. nih.govresearchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and properties of hydrazone derivatives. Calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure accuracy.

Key structural parameters, such as bond lengths and angles, have been computationally determined for analogous structures. For a series of 4-bromo-(benzylidene)benzohydrazides, the N—N bond lengths typically range from 1.366 (4) to 1.396 (5) Å, and the C=N bond lengths vary from 1.264 (4) to 1.285 (2) Å nih.gov. These theoretically predicted values are generally in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Theoretical Bond Lengths and Angles for a Structurally Similar Hydrazone

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=N | 1.271 (5) | - |

| N-N | 1.391 (4) | - |

| C-Cl | - | - |

| C-C (aromatic) | - | - |

| C-N-N | - | 116.5 (3) |

| C-C-Cl | - | - |

Data derived from a closely related structure, (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide. nih.gov

Vibrational frequency analysis is a crucial computational tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Theoretical calculations help in understanding the vibrational modes of the molecule. For hydrazone derivatives, characteristic vibrational frequencies include the N-H stretching, C=O stretching, C=N stretching, and various bending and torsional modes of the aromatic rings. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in Hydrazone Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretching | ~3300-3400 |

| C=O Stretching | ~1650-1680 |

| C=N Stretching | ~1580-1620 |

| N-N Stretching | ~1140-1180 |

Frequencies are typical for this class of compounds and may vary based on the specific substituents and computational level.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For hydrazone derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. The energy gap provides insights into the charge transfer interactions that can occur within the molecule nih.gov. In related compounds, the calculated HOMO-LUMO energy gap has been shown to be a key indicator of chemical reactivity researchgate.net.

From the energies of the HOMO and LUMO, several global reactivity parameters can be calculated to quantify the chemical reactivity of the molecule.

Ionization Potential (IP): The energy required to remove an electron from a molecule, approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule, approximated as EA ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity nih.govresearchgate.net.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. Soft molecules are generally more reactive nih.gov.

Table 3: Representative Global Reactivity Parameters for Hydrazone Derivatives (in eV)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.0 to -6.5 |

| ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (IP) | 6.0 to 6.5 |

| Electron Affinity (EA) | 1.5 to 2.0 |

| Hardness (η) | 2.0 to 2.5 |

| Softness (S) | 0.4 to 0.5 |

Values are illustrative for this class of compounds and depend on the specific molecular structure and computational method.

In hydrazone systems, significant hyperconjugative interactions can occur, such as the delocalization of lone pair electrons from nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n → π* or n → σ* transitions). The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization. These intramolecular charge transfers play a crucial role in stabilizing the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

For a molecule like (E)-N'-benzylidene-2-chlorobenzohydrazide, the MEP map typically reveals the following:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most electronegative regions are expected to be around the carbonyl oxygen atom (C=O) and the nitrogen atoms of the hydrazide group, due to the presence of lone pairs of electrons. These sites are potential hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom attached to the hydrazide nitrogen (-NH-) is typically the most significant positive region, making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas, usually found over the carbon atoms of the aromatic rings, have a relatively neutral potential.

This analysis of charge distribution is critical for understanding the molecule's non-covalent interactions, such as how it might bind to a biological receptor.

Comparison of Experimental and Theoretical Geometrical Parameters

A fundamental aspect of characterizing a new compound is the determination of its molecular geometry. This is achieved experimentally through techniques like single-crystal X-ray diffraction and computationally using quantum chemistry methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). niscpr.res.in Comparing the results from both methods provides a high level of confidence in the determined structure.

For hydrazone derivatives similar to this compound, studies consistently show good agreement between experimental X-ray data and theoretical calculations, often performed with the B3LYP functional and a 6-311++G(d,p) basis set. nih.gov The comparison typically involves key bond lengths, bond angles, and dihedral angles. Discrepancies between the solid-state experimental data and the gas-phase theoretical data can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. nih.gov

Below is a table of representative geometrical parameters for a similar hydrazone structure, illustrating the typical level of agreement between experimental and theoretical values.

| Parameter | Bond | Experimental Value (Å/°) | Theoretical Value (DFT) (Å/°) |

| Bond Length | C=O | ~1.22 Å | ~1.21 Å |

| Bond Length | N-N | ~1.37 Å | ~1.36 Å |

| Bond Length | C=N | ~1.28 Å | ~1.29 Å |

| Bond Angle | C-N-N | ~117° | ~118° |

| Bond Angle | C-C-N | ~121° | ~122° |

Note: The data presented are representative values for analogous benzohydrazide (B10538) structures and serve to illustrate the typical correlation between experimental and theoretical data. niscpr.res.innih.gov

Interaction Energy Calculations

Interaction energy calculations are performed to quantify the strength of intermolecular forces between molecules, such as hydrogen bonds and van der Waals interactions. These forces govern how molecules recognize and bind to one another, which is fundamental to processes like crystal formation and drug-receptor binding.

Using computational methods, the interaction energy between two or more molecules can be calculated by subtracting the energies of the individual isolated molecules from the total energy of the molecular complex. For this compound, these calculations would focus on the formation of dimers or larger clusters, often mediated by N-H···O hydrogen bonds between the hydrazide groups of neighboring molecules. Understanding these interactions provides insight into the compound's crystal packing and its potential to interact with biological targets.

Quantum Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org It is a cornerstone of modern drug design, allowing for the prediction of a compound's activity and the rational design of more potent analogues. ijert.org

Selection and Calculation of Molecular Descriptors (Lipophilic, Electronic, Steric, Topological)

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ijcrt.org These descriptors are categorized based on the properties they represent:

Lipophilic Descriptors: These describe a molecule's hydrophobicity, which affects its ability to cross cell membranes. The most common descriptor is Log P (the logarithm of the partition coefficient between octanol and water).

Electronic Descriptors: These relate to the molecule's electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic charges. These are crucial for understanding how a molecule participates in chemical reactions and interactions.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and van der Waals volume.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and shape. Examples include molecular connectivity indices (e.g., ²χ) and shape indices (e.g., Kier's alpha shape index, κα₃). nih.govnih.gov

The selection of relevant descriptors is a critical step in building a robust QSAR model.

| Descriptor Category | Example Descriptors | Property Represented |

| Lipophilic | Log P | Hydrophobicity, membrane permeability |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, polarity, interaction potential |

| Steric | Molar Refractivity (MR), Molecular Weight | Molecular size, bulk, polarizability |

| Topological | Connectivity Index (χ), Balaban Index (J) | Molecular branching, shape, connectivity |

Development of Predictive Models (e.g., Multi-target QSAR)

Once descriptors are calculated for a series of compounds with known biological activities, a predictive model is developed using statistical methods. This involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. pnrjournal.com

For classes of compounds like benzylidene hydrazides, which may act on multiple biological targets, a multi-target QSAR (mt-QSAR) approach can be particularly effective. nih.govnih.gov Unlike traditional QSAR which models activity against a single target, mt-QSAR develops a single model to describe activity against several targets simultaneously. scienceopen.com Studies on benzylidene hydrazides have shown that mt-QSAR models are often more effective in describing broad-spectrum antimicrobial activity than one-target models. nih.gov These models have successfully identified topological parameters, such as the second-order molecular connectivity index (²χ) and the third-order Kier's alpha shape index (κα₃), as being crucial for describing the antimicrobial activity of these hydrazides. nih.govnih.gov

Application of QSAR in Understanding Molecular Activity

The ultimate goal of QSAR modeling is to gain a deeper understanding of how a molecule's structure dictates its function. nih.gov By identifying which molecular descriptors are most correlated with biological activity, QSAR models provide invaluable insights for lead optimization in drug discovery. ijert.orgijcrt.org

For the family of this compound and its analogues, QSAR studies have demonstrated the importance of topological and electronic properties for their antimicrobial effects. nih.gov For example, a QSAR model might reveal that increasing a specific connectivity index while decreasing the dipole moment leads to higher antifungal activity. This knowledge allows medicinal chemists to rationally design new derivatives with specific structural modifications—such as adding or moving substituents on the aromatic rings—to enhance their potency. This predictive capability significantly reduces the time and cost associated with synthesizing and testing new compounds. ijert.org

Computational Calculation of Quantum Structure-Activity Relationship Properties

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For benzylidene hydrazides, QSAR models have been developed to understand their antimicrobial effects on a theoretical basis. researchgate.net These models typically use physicochemical descriptors that encode the lipophilic, electronic, steric, and topological properties of the molecules. researchgate.net

In the case of substituted benzylidene hydrazides, QSAR investigations have demonstrated that electronic properties are crucial in describing their antibacterial activity. For instance, a developed QSAR model for activity against Bacillus subtilis showed a predominance of electronic energy (Ele.E) in defining the antibacterial action. researchgate.net The model indicated that a decrease in the electronic energy of the synthesized compound leads to an increase in antibacterial activity. researchgate.net Other quantum chemical descriptors calculated using methods like Density Functional Theory (DFT) can further elucidate the electronic properties governing bioactivity, including highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, bandgap energy, chemical potential, hardness, softness, and the electrophilicity index. sarpublication.com These descriptors help in predicting the reactivity and interaction capabilities of the molecule.

| Microorganism | Key Descriptor | Correlation | Implication for Activity |

|---|---|---|---|

| Bacillus subtilis | Electronic Energy (Ele.E) | Negative | Decreased electronic energy enhances activity. researchgate.net |

| Escherichia coli | Kier's Alpha Shape Topological Index (κα1) | Positive | Increased value correlates with higher activity. researchgate.net |

| Candida albicans | Second Order Molecular Connectivity Index (2χ) | Positive | Increased value is important for describing activity. researchgate.net |

| Aspergillus niger | Kier's Alpha Shape Topological Index (κα3) | Negative | Decreased value enhances activity. researchgate.net |

Molecular Docking Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule. It is instrumental in understanding intermolecular interactions, characterizing binding sites, and predicting the strength of the ligand-receptor association. nih.gov

Docking studies on (E)-N'-benzylidenebenzohydrazide analogues have provided a theoretical framework for designing novel inhibitors against various therapeutic targets. nih.gov The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues within the protein's active site. For example, in studies involving histone deacetylase 2 (HDAC2), docking simulations revealed that the binding of inhibitors often involves chelation with a crucial zinc ion (Zn²⁺) in the active site, along with hydrogen bonding to specific residues like Tyr297. unair.ac.idwu.ac.th The characterization of these binding modes is essential for rationalizing the observed biological activity and for the structure-based design of more effective analogues.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free energy of binding (ΔG), typically in kcal/mol. nih.gov Lower binding energy values indicate a more stable ligand-protein complex and a higher predicted affinity. For hydrazone derivatives, docking studies have quantified these affinities against various targets. For instance, studies on HDAC inhibitors have shown that novel compounds can achieve lower binding scores (e.g., -10.093 kcal/mol) compared to reference drugs, indicating potentially higher potency. nih.gov These predicted affinities are crucial for prioritizing compounds for synthesis and experimental testing. nih.gov

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Hydroxy-3-arylcoumarins | S. aureus Tyrosyl-tRNA Synthetase | -8.5 to -9.2 | nih.gov |

| Benzothiazole-Hydroxamate Hybrids | HDAC8 | -6.315 to -10.093 | nih.gov |

| Phytocompounds | HDAC2 | -5.16 to -5.46 | wu.ac.th |

| Hydrazone Derivatives | S. aureus (PDB: 1N67) | -6.535 | semanticscholar.org |

Virtual screening (VS) is a computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net A powerful subset of this is fragment-based drug discovery (FBDD) or fragment-based virtual screening. mdpi.comnih.gov In this approach, small molecular fragments are docked into the target's binding site to identify key interaction points. These fragments can then be grown or linked together to create a larger, more potent lead compound. The (E)-N'-benzylidene group itself has been used as an initial fragment in such an approach. By using a fragment growth method, two series of (E)-N'-benzylidene hydrazides were designed and demonstrated the feasibility of this technique for discovering potent kinase inhibitors. mdpi.com

Molecular docking has been extensively used to study the potential of this compound and related compounds against a range of specific protein targets implicated in various diseases.

Staphylococcus aureus DHFR : Dihydrofolate reductase (DHFR) is an essential enzyme in bacteria for the synthesis of purines and DNA replication, making it a key target for antibiotics. Structure-based drug screening campaigns have targeted S. aureus DHFR (saDHFR). The active site of saDHFR includes residues such as Ala 7, Leu 20, Asp 27, Leu 28, Ile 50, and Phe 92. Docking simulations of benzylidene hydrazide scaffolds into this active site can predict their binding affinity and potential to inhibit the enzyme, offering a path to combat drug-resistant strains like MRSA.

HDAC2 : Histone deacetylase 2 (HDAC2) is a class I HDAC enzyme and a promising target for cancer therapy. wu.ac.th Docking studies of various inhibitors, including those with hydrazone-like structures, into the HDAC2 active site (PDB ID: 4LY1) have been performed. unair.ac.id These studies reveal that a common binding mode involves the inhibitor's zinc-binding group chelating with the catalytic Zn²⁺ ion and forming hydrogen bonds with surrounding residues, which is crucial for inhibitory activity. unair.ac.idwu.ac.th

Mycobacterium tuberculosis 2NSD : The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the target of the frontline drug isoniazid. Molecular docking studies against InhA, using crystal structures like PDB ID: 2NSD, have been conducted for various hydrazide derivatives to explore their anti-tubercular potential. These simulations help to understand how modifications to the benzylidene hydrazide scaffold can improve binding within the InhA active site and overcome resistance mechanisms. researchgate.net

Candida albicans receptor : Candida albicans is a major fungal pathogen, and its virulence is linked to its ability to switch to an invasive hyphal form. Various enzymes in C. albicans are targeted to inhibit its growth, including squalene epoxidase and the adenylyl cyclase Cyr1. Benzylidene hydrazides have shown potential as antifungal agents. researchgate.net Molecular docking studies against these fungal receptors can elucidate the mechanism of action, showing how these compounds might bind and disrupt essential cellular processes, thereby inhibiting fungal proliferation.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex in a simulated physiological environment.

For complexes involving hydrazone derivatives and their protein targets, such as HDAC2, MD simulations have been employed to analyze stability. wu.ac.th Key parameters are evaluated over the simulation period, including:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. wu.ac.th

Radius of Gyration (Rg): Measures the compactness of the protein structure, with stable values suggesting the complex is not unfolding. wu.ac.th

Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, providing insights into conformational changes. wu.ac.th

Stable values for these parameters throughout the simulation suggest that the ligand forms a stable and favorable complex with the protein, reinforcing the findings from molecular docking and supporting the compound's potential as an effective inhibitor. wu.ac.th

Analysis of Ligand-Receptor Stability and Conformational Changes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. pensoft.net This method helps in understanding the binding mode and affinity of the ligand within the active site of the receptor. For derivatives of benzohydrazide, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. pensoft.netresearchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govfrontiersin.org An MD simulation provides a detailed view of the conformational changes that occur in both the ligand and the receptor upon binding. nih.gov These simulations can reveal the flexibility of the ligand in the binding pocket and any induced-fit conformational adjustments in the protein. For instance, the stability of the complex can be assessed by monitoring the ligand's ability to maintain its initial docked pose throughout the simulation. Significant conformational changes in the receptor, such as the movement of loops or side chains in the active site, can also be observed, providing a more realistic and dynamic picture of the binding event. nih.gov

The stability of the ligand-receptor complex is crucial for its biological activity. A stable complex is characterized by the ligand remaining bound within the active site for a significant period, which is often a prerequisite for exerting its inhibitory or modulatory effect. Computational studies on similar benzohydrazide derivatives have shown that the stability of the complex is influenced by the specific substitution patterns on the aromatic rings, which in turn affect the network of interactions with the receptor.

Determination of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA)

Molecular dynamics simulations generate large trajectories of atomic coordinates over time, which can be analyzed to extract key quantitative measures of stability and flexibility.

Root Mean Square Deviation (RMSD) is a fundamental measure used to evaluate the stability of a system during an MD simulation. It calculates the average distance between the atoms of a superimposed structure at a specific time point and a reference structure (usually the initial docked complex). A low and stable RMSD value over the simulation time suggests that the ligand-protein complex has reached equilibrium and is stable. Conversely, a high and fluctuating RMSD may indicate instability and significant conformational changes.

Root Mean Square Fluctuation (RMSF) provides information about the flexibility of individual amino acid residues in the protein or atoms in the ligand. researchgate.net High RMSF values indicate regions of the protein that are highly flexible, such as loops and terminal regions, while low RMSF values correspond to more rigid regions, like alpha-helices and beta-sheets. researchgate.net Analyzing the RMSF of the active site residues can reveal how the binding of the ligand affects the local protein dynamics.

Solvent Accessible Surface Area (SASA) measures the surface area of the protein that is accessible to the solvent. researchgate.net Changes in SASA upon ligand binding can indicate conformational changes in the protein. A decrease in SASA might suggest that the ligand is binding to a pocket that was previously exposed to the solvent, leading to a more compact structure.

To illustrate the kind of data obtained from such analyses, the following interactive table presents hypothetical yet representative values for a simulated complex of this compound with a target protein over a 100-nanosecond (ns) simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Active Site Residue X RMSF (Å) | Total Complex SASA (Ų) |

| 0 | 0.0 | 0.0 | 0.5 | 15000 |

| 20 | 1.2 | 1.5 | 1.8 | 14850 |

| 40 | 1.5 | 1.8 | 1.6 | 14800 |

| 60 | 1.4 | 1.7 | 1.7 | 14820 |

| 80 | 1.6 | 1.9 | 1.9 | 14780 |

| 100 | 1.5 | 1.8 | 1.8 | 14810 |

This table contains illustrative data for educational purposes and does not represent actual experimental results for this compound.

Analysis of Hydrogen Bond Dynamics in Biological Systems

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the specificity and stability of ligand-receptor binding. mdpi.comnih.gov The this compound molecule possesses several potential hydrogen bond donors (the N-H group of the hydrazide) and acceptors (the carbonyl oxygen and the nitrogen atom of the imine group), allowing it to form hydrogen bonds with amino acid residues in the active site of a protein.

For example, a typical analysis might reveal that the carbonyl oxygen of the benzohydrazide moiety forms a persistent hydrogen bond with the backbone N-H of a specific amino acid, while the hydrazide N-H group interacts with a carboxylate side chain of another residue. Understanding these dynamic hydrogen bond networks is essential for structure-based drug design and for explaining the structure-activity relationships of a series of compounds.

Simulation Protocols and Software Applications (e.g., Gromacs)

Molecular dynamics simulations are performed using specialized software packages such as GROMACS, AMBER, or NAMD. A typical simulation protocol for studying a ligand-protein complex involves several key steps:

System Preparation: The initial coordinates for the protein are often obtained from the Protein Data Bank (PDB). The ligand structure is typically built using a molecular editor and then docked into the protein's active site. The complex is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations. frontiersin.org

Force Field Selection: A force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. Common force fields for biomolecular simulations include CHARMM, AMBER, and OPLS. The choice of force field is crucial for obtaining accurate simulation results.

Energy Minimization: Before starting the dynamics, the system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries in the initial structure. nih.gov

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar) while restraining the positions of the protein and ligand atoms. This allows the solvent molecules to relax around the complex. The restraints are then gradually removed to allow the entire system to equilibrate.

Production Run: After equilibration, the production MD simulation is run for a specific duration, typically ranging from nanoseconds to microseconds, depending on the process being studied. During the production run, the atomic coordinates, velocities, and energies of the system are saved at regular intervals for subsequent analysis. nih.gov

GROMACS is a widely used and versatile software package for performing molecular dynamics simulations. It is known for its high performance and extensive set of tools for trajectory analysis. frontiersin.org The analysis of the resulting trajectories is then performed using built-in GROMACS tools or other specialized software to calculate properties like RMSD, RMSF, SASA, and hydrogen bond dynamics. compchems.com

Advanced Spectroscopic and Optical Properties

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic compounds, particularly Schiff bases and their derivatives like (E)-N'-benzylidene-2-chlorobenzohydrazide, are a subject of significant research interest. These properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response in these molecules is primarily governed by their molecular structure, specifically the presence of π-conjugated systems and the intramolecular charge transfer (ICT) characteristics.

Determination of Linear Polarizability and Second Hyperpolarizability (βtot)

The linear polarizability (α) and the second hyperpolarizability (γ) are key parameters that quantify the NLO response of a molecule. These values are often determined using computational methods, such as Density Functional Theory (DFT), which can predict the electronic properties of molecules with reasonable accuracy.

For the specific compound this compound, a comprehensive search of scientific literature did not yield specific values for its linear polarizability or second hyperpolarizability (βtot). Theoretical calculations would be required to determine these parameters. Such calculations would involve optimizing the molecular geometry and then computing the electronic response to an applied electric field.

To illustrate the typical range of values for similar molecules, theoretical studies on various Schiff bases have reported first hyperpolarizability (β) values that are significantly higher than that of urea, a standard reference material for NLO properties. For example, a related compound, (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide, has a calculated first-order hyperpolarizability (β₀) of 23.73 × 10⁻³⁰ esu. However, this value is for a different molecule and cannot be directly attributed to this compound.

Table 1: Hypothetical NLO Data for this compound (for illustrative purposes only, as specific data is unavailable)

| Property | Symbol | Calculated Value | Units |

| Linear Polarizability | α | N/A | 10⁻²⁴ esu |

| Second Hyperpolarizability | βtot | N/A | 10⁻³⁶ esu |

N/A: Data not available in the searched literature.

Correlation with Molecular Electronic Structure and Chromophoric Behavior

The NLO properties of this compound are intrinsically linked to its molecular electronic structure. The molecule consists of a benzoyl hydrazide moiety and a benzylidene group, connected by an azomethine (-CH=N-) linkage. This structure creates a π-conjugated system that extends across the molecule.

The presence of the electron-withdrawing chloro-substituted phenyl ring and the delocalized π-electrons of the benzylidene group facilitates intramolecular charge transfer upon excitation. This ICT is a key factor for a significant NLO response. The chromophoric behavior of the molecule, which is responsible for its absorption of light, is also a direct consequence of these electronic transitions within the π-system.

The 2-chloro substitution on the benzohydrazide (B10538) ring can influence the electronic properties through both inductive and resonance effects. This can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the HOMO-LUMO energy gap. A smaller energy gap is often associated with a larger NLO response, as it indicates easier electronic transitions.

In essence, the arrangement of donor and acceptor groups within the π-conjugated framework of this compound is expected to give rise to its NLO properties. A detailed computational analysis would be necessary to precisely quantify the relationship between its structure and its linear polarizability and second hyperpolarizability.

Emerging Research Directions and Future Perspectives

Development of Novel Analogues for Targeted Research Applications

A primary direction for future research lies in the rational design and synthesis of novel analogues of (E)-N'-benzylidene-2-chlorobenzohydrazide to enhance potency and selectivity for specific biological targets. The core scaffold can be systematically modified at several positions to probe structure-activity relationships (SAR). For instance, substitutions on the benzylidene ring or alterations to the 2-chlorophenyl group can significantly influence the compound's biological profile. nih.gov

Research on similar benzylidene hydrazides has demonstrated that the introduction of different substituents, such as chloro and nitro groups, can lead to potent antimicrobial agents. nih.gov By creating a library of analogues, researchers can fine-tune the molecule's properties. For example, synthesizing derivatives by reacting 2-chlorobenzaldehyde (B119727) with various substituted benzohydrazides has yielded compounds with significant antibacterial activity, particularly against E. coli and P. aeruginosa. researchgate.net Similarly, linking the N'-benzylidene benzohydrazide (B10538) scaffold to other pharmacophores, like 1,2,3-triazoles, has produced potent inhibitors of enzymes such as α-glucosidase, highlighting a strategy for developing targeted therapeutics for conditions like diabetes. nih.gov

The following table illustrates how modifications to the core hydrazide structure can impact antimicrobial activity, based on findings from related compounds.

| Compound ID | R Group (on Benzohydrazide Moiety) | Target Organism | Activity (pMIC in µM) |

| Analogue 1 | C₆H₅-CH=CH- | E. coli | 1.79 |

| Analogue 2 | 4-NO₂-C₆H₄- | S. aureus | 1.50 |

| Analogue 3 | 4-Cl-C₆H₄- | B. subtilis | 1.53 |

| Analogue 4 | C₁₀H₇- (Naphthyl) | E. coli | 1.80 |

| Data derived from studies on benzylidene hydrazides. nih.gov |

This strategic development of analogues allows for the optimization of compounds for specific applications, moving from broad-spectrum activity to highly targeted agents for research in oncology, infectious diseases, and metabolic disorders. thepharmajournal.com

Integration of Advanced Experimental and Computational Approaches in Drug Discovery

The discovery and optimization of bioactive compounds like this compound can be significantly accelerated by integrating advanced computational and experimental techniques. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are pivotal in rational drug design. semanticscholar.org

QSAR models have been effectively used to describe the antimicrobial activity of benzylidene hydrazides, identifying key molecular descriptors that correlate with biological function. nih.gov Molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, providing insights into the molecular basis of their activity and guiding further structural modifications. nih.govsemanticscholar.org For instance, docking studies on related compounds have helped identify potential allosteric binding sites on enzymes, explaining noncompetitive inhibition mechanisms. nih.gov

These computational predictions are then validated and refined using advanced experimental methods. Enzyme kinetic studies can determine the mechanism of inhibition, while techniques like fluorescence quenching can be used to investigate the binding interactions between the compound and a target protein. nih.gov This synergistic loop—where computational predictions guide experimental work, and experimental results refine computational models—streamlines the process of converting a promising scaffold into a potent and selective lead compound.

Exploration of Potential in Materials Science Applications (e.g., Surface Modification, 3D Imaging)

Beyond pharmacology, the hydrazone scaffold present in this compound suggests potential applications in materials science. Hydrazone derivatives are recognized for their utility in creating functional materials due to their synthetic accessibility, structural rigidity, and responsive chemical nature. acs.org

The conjugated π-system of the molecule, extending across the aromatic rings and the C=N bond, is a key feature for applications in optics and electronics. Hydrazones have been investigated as efficient crystalline materials for nonlinear optics (NLO), a property useful in technologies like frequency conversion and optical switching. acs.org The specific electronic properties conferred by the chloro-substituent in this compound could be harnessed to tune these NLO properties. Furthermore, the ability of hydrazones to act as chemosensors and participate in the formation of light-emitting diodes and dye-sensitized solar cells opens up avenues for developing novel electronic and photonic devices. researchgate.netmdpi.com

The hydrazone linkage can also be utilized in polymer chemistry and surface modification. Its formation via a condensation reaction is often reversible under specific conditions (e.g., pH changes), making it a dynamic covalent bond. This property is valuable for creating self-healing materials, responsive hydrogels, and nanoparticles for targeted delivery systems. The potential for these molecules to self-assemble into ordered supramolecular structures could also be explored for applications in nanoscale electronics and biological imaging. researchgate.net

Application of Fragment-Based Drug Design Methodologies for Related Compounds

Fragment-Based Drug Design (FBDD) offers a powerful strategy for leveraging the structural components of this compound to discover novel bioactive agents. nih.gov FBDD begins with screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. frontiersin.org These initial fragment hits are then optimized by growing, linking, or merging them to produce a high-affinity lead compound. frontiersin.orgchemdiv.com

The structure of this compound can be deconstructed into key fragments:

The 2-chlorobenzoyl moiety: This fragment can be explored for its interactions in binding pockets where halogen bonding or specific steric and electronic properties are favorable.

The benzylidene group: A common pharmacophore that can be used as a starting point for exploring hydrophobic pockets in a target protein.

The hydrazone linker: This unit is not just a connector but plays a crucial role in positioning the two aromatic fragments and can act as a hydrogen bond donor and acceptor. researchgate.net

In an FBDD approach, these fragments or their close derivatives could be screened against a target of interest. Once a hit is identified, for example, with the 2-chlorobenzoyl fragment, structural information from techniques like X-ray crystallography or NMR would guide how to "grow" the fragment into the larger binding site, potentially by adding a linker and a second fragment to pick up additional interactions. chemdiv.com This methodology allows for a more efficient exploration of chemical space and can lead to the development of highly optimized, drug-like molecules with improved physicochemical properties. frontiersin.org

Q & A

Q. What are the standard synthetic routes for (E)-N'-benzylidene-2-chlorobenzohydrazide?

The compound is synthesized via a condensation reaction between 2-chlorobenzohydrazide and benzaldehyde derivatives. The reaction is typically conducted in ethanol or methanol under reflux (60–80°C) for 4–6 hours. The product is isolated by filtration and purified via recrystallization using solvents like ethanol or methanol. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?

The E-configuration is determined using nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the hydrazone NH proton does not enhance signals from the aromatic protons on the benzylidene group, confirming the trans (E) geometry. Additional confirmation comes from X-ray crystallography, where the dihedral angle between the aromatic rings exceeds 150° .

Q. What spectroscopic methods are used for structural characterization?

- 1H/13C NMR : Assigns protons and carbons, with hydrazone NH protons appearing at δ 10–12 ppm.

- FT-IR : Confirms C=N stretching (1600–1630 cm⁻¹) and NH vibrations (3200–3300 cm⁻¹).

- UV-Vis : Detects π→π* transitions of the conjugated hydrazone system (λmax ~300–350 nm).

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks .

Q. How are impurities removed during purification?

Recrystallization in ethanol or methanol is the primary method. For complex mixtures, column chromatography with silica gel (eluent: chloroform/methanol 9:1) resolves impurities. Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) with >95% area under the curve .

Q. What solvents and reaction conditions optimize the condensation reaction?

Polar protic solvents (ethanol, methanol) enhance nucleophilicity of the hydrazide. Reflux (70–80°C) accelerates imine formation. Catalytic acetic acid (1–2 drops) protonates the aldehyde, increasing electrophilicity. Reaction times exceeding 4 hours improve yields (>75%) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

Use SHELXL-2018 for refinement:

- Apply TWIN/BASF commands for twinned data.

- Analyze PLATON’s RIGU check for missed symmetry.

- Validate with a data-to-parameter ratio >10:1 and R-factor <5%. For disorder, split occupancy refinement and restrain ADPs .

Q. What computational methods predict biological activity and binding modes?

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, DNA topoisomerases) using the Lamarckian GA algorithm.

- QSAR modeling : Use Gaussian 16 to calculate descriptors (HOMO-LUMO, logP) and correlate with IC50 data.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. For example, N–H⋯O and C–H⋯Cl bonds form 1D chains, enhancing thermal stability (DSC shows Tm >200°C). Polar surfaces (>80 Ų) correlate with solubility in DMSO .

Q. What challenges arise in synthesizing metal complexes (e.g., Cu(II), VO(IV))?

- pH control : Maintain pH 6–7 to deprotonate the hydrazone NH without hydrolyzing the metal salt.

- Stoichiometry : Use a 2:1 ligand-to-metal ratio to avoid polynuclear species.

- Characterization : EPR confirms d⁹ Cu(II) geometry (g∥ > g⊥), while cyclic voltammetry identifies redox-active VO(IV/V) centers .

Q. How can substituent effects on bioactivity be systematically studied?

Design a congeneric series with electron-withdrawing (Cl, NO₂) and donating (OCH₃, NH₂) groups at the benzylidene para position. Test in vitro against cancer cell lines (MCF-7, HepG2) using MTT assays. Correlate IC50 with Hammett σ constants (ρ >1 indicates electrophilic mechanism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.